Technical Guide: Physicochemical Properties of (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine
Technical Guide: Physicochemical Properties of (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine
Abstract
(R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine is a chiral amine of significant interest in pharmaceutical and agrochemical research. Its unique structural features—a chiral center, a trifluoromethyl group, and a chlorophenyl ring—impart specific physicochemical properties that are critical for its application as a synthetic building block and resolving agent. This guide provides an in-depth analysis of these properties, offering a vital resource for researchers and drug development professionals. We will explore its chemical identity, physical characteristics, solubility, and acidity, supported by detailed experimental protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of Chiral Fluoroamines
In the landscape of modern drug discovery and fine chemical synthesis, chiral amines are indispensable building blocks.[1][2] The three-dimensional arrangement of atoms in a molecule can dramatically alter its biological activity, making the synthesis of enantiomerically pure compounds a cornerstone of pharmaceutical development.[1][3] (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine belongs to a class of fluorinated chiral amines that are particularly valuable. The presence of a trifluoromethyl (CF3) group can enhance metabolic stability, binding affinity, and cell permeability of a drug candidate. This compound, therefore, serves as a crucial intermediate for introducing both chirality and the benefits of fluorination into complex bioactive molecules.[4] Understanding its fundamental physicochemical properties is paramount for its effective use in reaction design, purification, and formulation.
Chemical Identity and Structure
Correctly identifying a chemical compound is the first step in any scientific investigation. The following table summarizes the key identifiers for (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine.
| Identifier | Value | Source |
| CAS Number | 202766-03-0 | N/A |
| Molecular Formula | C₈H₇ClF₃N | [5] |
| Molecular Weight | 209.60 g/mol | [5] |
| Synonyms | (R)-4-Chloro-α-(trifluoromethyl)benzenemethanamine | [5] |
| InChI Key | ZGFGADXCVWZZHD-UHFFFAOYSA-N | [5] |
The structure, featuring a stereocenter at the carbon atom bonded to the amine group, is depicted below.
Caption: Chemical structure of (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine.
Physical and Chemical Properties
The physical state and thermal properties of a compound are critical for handling, storage, and reaction setup. While specific experimental data for the (R)-enantiomer is not widely published in readily accessible safety data sheets, data for the closely related achiral compound and its hydrochloride salt provide useful reference points.
| Property | Value | Notes and Significance |
| Physical State | Likely a liquid or low-melting solid | Based on related compounds. This dictates handling procedures (e.g., use of a syringe vs. spatula). |
| Boiling Point | No data available | Boiling point is crucial for purification by distillation and for assessing volatility. |
| Melting Point | No data available | A sharp melting point is a key indicator of purity. For the hydrochloride salt, a melting point may be more defined. |
| pKa (predicted) | ~5.5 - 9.5 (estimated) | The pKa is critical for understanding the compound's ionization state at different pH values, which affects its solubility, reactivity, and chromatographic behavior. The electron-withdrawing CF3 group is expected to lower the basicity (lower pKa) compared to non-fluorinated benzylamines. The predicted pKa for the parent 2,2,2-trifluoroethylamine is 5.47.[6][7] However, the phenyl group's influence could shift this value. Primary aliphatic amines typically have a pKa in the range of 9-11.[8] |
Solubility Profile
Solubility is a cornerstone property for any researcher, influencing everything from reaction solvent choice to purification and formulation. A qualitative assessment of solubility is a fundamental first step.
| Solvent Class | Predicted Solubility | Rationale and Application |
| Water | Sparingly soluble to insoluble | The hydrophobic chlorophenyl ring and fluorinated group likely dominate over the polar amine group, leading to low aqueous solubility. Solubility will be pH-dependent; it will increase in acidic solutions where the amine is protonated. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents are effective at solvating a wide range of organic molecules and are good choices for reaction media. |
| Ethers (e.g., Diethyl ether, THF) | Soluble | Common solvents for organic reactions and extractions. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | Good solvents for nonpolar to moderately polar organic compounds. |
| Alcohols (e.g., Methanol, Ethanol) | Soluble | The amine group can hydrogen bond with alcohols, promoting solubility. |
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a systematic approach to determining the solubility of the target compound in various solvents.
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Preparation: Dispense 20-30 mg of (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine into separate, labeled small test tubes.
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Solvent Addition: To each tube, add the chosen solvent (e.g., water, methanol, dichloromethane) dropwise, starting with 0.5 mL.
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Mixing: After each addition, vigorously mix the tube using a vortex mixer for 30-60 seconds to facilitate dissolution.[9][10]
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Observation: Visually inspect the solution for clarity against a contrasting background. A clear solution with no visible particles indicates dissolution.[10]
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Incremental Addition: If the compound has not dissolved, continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL, mixing and observing after each addition.
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Heating (Optional): If the compound remains insoluble at room temperature, gently warm the mixture (e.g., in a 37°C water bath) to assess temperature effects on solubility.[10] Note any changes upon cooling.
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Classification: Classify the solubility as 'soluble', 'sparingly soluble', or 'insoluble' based on the amount of solvent required for complete dissolution.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 3. Route to complex amines holds drug development promise | Research | Chemistry World [chemistryworld.com]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine | CymitQuimica [cymitquimica.com]
- 6. 2,2,2-TRIFLUOROETHYLAMINE | 753-90-2 [chemicalbook.com]
- 7. 2,2,2-TRIFLUOROETHYLAMINE CAS#: 753-90-2 [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
